3-(4-bromobenzoyl)-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Chemical Biology Research
The indole ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. derpharmachemica.com It is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. sci-hub.semdpi.com This versatility has established indole and its derivatives as crucial components in drug discovery and development. nih.govnih.gov
Many biologically significant molecules, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous natural product alkaloids, feature the indole core. derpharmachemica.commdpi.com The inherent chemical properties of the indole nucleus, such as the ability of the nitrogen proton to act as a hydrogen bond donor, are critical for anchoring these molecules to specific proteins and enzymes. mdpi.com This has spurred extensive research into the synthesis of novel indole derivatives to explore their therapeutic potential against a multitude of diseases, including cancer, microbial infections, and inflammatory conditions. sci-hub.senih.govresearchgate.net The development of efficient synthetic methodologies for constructing and functionalizing the indole scaffold remains an active and vital area of organic chemistry research. derpharmachemica.com
Overview of the Chemical Compound's Position within Indole Derivative Research
Within the vast family of indole derivatives, 3-(4-bromobenzoyl)-1H-indole holds a position as a key synthetic intermediate. The structure is characterized by an indole core functionalized at the 3-position with a benzoyl group, which itself is substituted at the para-position with a bromine atom. This specific arrangement of functional groups makes it a valuable building block for creating more complex molecules with potential biological activities.
The presence of the 3-benzoyl group is significant, as 3-substituted indoles are known to possess a wide array of physiological activities, including antibacterial, antiviral, and antitumor properties. google.com The bromine atom on the phenyl ring serves as a useful handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of analogues. evitachem.com Research on related structures, such as 3-amino-2-(4-bromobenzoyl)-1H-indole and various indolizine (B1195054) derivatives, underscores the utility of the (4-bromobenzoyl)indole moiety in constructing novel heterocyclic systems. google.comnih.gov For instance, derivatives are investigated for their potential as antimicrobial and antioxidant agents. nih.govjapsonline.com
The table below summarizes the properties of several closely related indole derivatives, highlighting the common structural motifs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |
| 3-Chloro-7-(4-bromobenzoyl)-indole | C15H9BrClNO | 334.6 | Chloro and bromobenzoyl groups on indole | zhishangchemical.com |
| 3-Bromo-7-(4-bromobenzoyl)indole | C15H9Br2NO | 379.05 | Two bromine atoms and a benzoyl group | chemsrc.compharmaffiliates.com |
| 2-(4-bromobenzoyl)-1H-indole-3-carboxylic Acid | C16H10BrNO3 | 344.16 | Bromobenzoyl and carboxylic acid groups | evitachem.com |
| 7-(4-Bromobenzoyl)-1H-indole-2,3-dione | C15H8BrNO3 | 330.137 | Bromobenzoyl group on an isatin (B1672199) (indole-2,3-dione) core | smolecule.com |
| 3-(4-Bromobenzoyl)-2-phenylindolizine-1-carbonitrile | C22H13BrN2O | 400.26 | A related indolizine core with bromobenzoyl substitution | nih.gov |
Scope and Research Focus of the Outline for Advanced Chemical Investigations
The study of this compound provides a clear trajectory for advanced chemical investigations. The primary research focus involves leveraging this compound as a versatile precursor for the synthesis of novel, biologically active agents. Key areas of exploration would include:
Synthetic Diversification: Employing the bromine atom as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents. This would generate a library of derivatives with diverse electronic and steric properties.
Bioactivity Screening: Evaluating the synthesized derivatives against a range of biological targets. Based on the activities of related compounds, initial screening would focus on anticancer, antimicrobial, and anti-inflammatory assays. sci-hub.senih.gov
Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in the chemical structure of the derivatives affect their biological activity. This involves correlating specific functional groups and substitution patterns with potency and selectivity, guiding the design of more effective compounds. nih.gov
The table below outlines potential research directions based on the derivatization of the core this compound structure.
| Derivative Class | Synthetic Strategy | Potential Biological Target/Application |
| Aryl-substituted analogues | Suzuki or Stille coupling at the bromine position | Kinase inhibitors (Anticancer) |
| Alkynyl-substituted analogues | Sonogashira coupling at the bromine position | DNA intercalating agents, Fluorescent probes |
| Amino-functionalized analogues | Buchwald-Hartwig amination at the bromine position | Antimicrobial agents, Serotonin receptor ligands |
| Heterocyclic-fused systems | Intramolecular cyclization reactions | Novel scaffolds for broad-spectrum bioactivity |
This focused approach allows for the systematic exploration of the chemical space around the this compound scaffold, aiming to identify new lead compounds for therapeutic development.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMBINTTHCYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Classical and Established Synthetic Routes to 3-(4-bromobenzoyl)-1H-indole and Analogues
Traditional methods for the synthesis of 3-acylindoles, including the target compound, have heavily relied on foundational reactions in organic chemistry. These established routes offer robust and well-understood pathways to the desired molecular architecture.
Friedel-Crafts Acylation Approaches Utilizing 4-Bromobenzoyl Chloride and 1H-Indole
The Friedel-Crafts acylation is a cornerstone method for attaching acyl groups to aromatic systems. In the context of synthesizing this compound, this reaction involves the electrophilic substitution of a hydrogen atom on the indole (B1671886) ring, preferentially at the electron-rich C3 position, by an acylium ion derived from 4-bromobenzoyl chloride. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), or titanium tetrachloride (TiCl₄).
The general mechanism commences with the activation of 4-bromobenzoyl chloride by the Lewis acid catalyst to form a highly electrophilic acylium ion. This electrophile is then attacked by the nucleophilic indole ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the indole ring and yields the 3-acylated product. To prevent N-acylation and potential polymerization of indole under the strongly acidic conditions, the indole nitrogen is often protected with a group like phenylsulfonyl, which can be removed via base hydrolysis after the acylation is complete.
Table 1: Representative Conditions for Friedel-Crafts Acylation of Indoles
| Acylating Agent | Lewis Acid Catalyst | Solvent | Key Features | Yields |
|---|---|---|---|---|
| Acid Chlorides | Aluminum Chloride (AlCl₃) | Dichloromethane, Carbon Disulfide | Standard, effective method for various acyl chlorides. | 81-99% (with N-protection) |
Thorpe–Ziegler Cyclization Strategies for Related 3-Amino-2-arylformyl-1H-indole Derivatives
While not a direct route to this compound, the Thorpe-Ziegler cyclization is a significant strategy for synthesizing structurally related 3-amino-2-arylformyl-1H-indole derivatives. This intramolecular condensation reaction involves a dinitrile, where one nitrile group and an active methylene (B1212753) group react in the presence of a base to form an enamine, which then cyclizes.
One documented pathway starts with ethyl o-cyanophenyl carbamate (B1207046), which reacts with an α-bromo-substituted acetophenone (B1666503) in the presence of a strong base like sodium hydride. This process leads to the formation of a 3-amino-1-ethoxycarbonyl-2-aroylindole intermediate. Subsequent hydrolysis with a base such as sodium hydroxide (B78521) removes the carbamate protecting group to yield the final 3-amino-2-aroyl-1H-indole compound. Another variation uses N-o-cyanophenylformamide as the starting material. This method provides access to a class of indole derivatives that are valuable precursors in medicinal chemistry.
Modern Catalytic Approaches in Indole Synthesis and Functionalization
Contemporary organic synthesis has seen a shift towards more efficient and versatile catalytic methods. Palladium-catalyzed reactions, in particular, have become powerful tools for the synthesis and functionalization of indole systems.
Palladium-Catalyzed Synthetic Strategies
Palladium catalysts offer a broad scope of transformations, enabling the construction of complex indole derivatives under relatively mild conditions. These strategies include reductive cyclizations to form the indole core and carbonylative techniques to introduce the desired acyl group.
Palladium-catalyzed reductive cyclization provides an elegant method for constructing the indole nucleus from acyclic precursors. A common approach involves the cyclization of suitably substituted organic nitro compounds, such as β-nitrostyrenes. In these reactions, carbon monoxide (CO) or a CO surrogate like phenyl formate (B1220265) is used as the reducing agent.
The catalytic cycle is believed to involve the reduction of a palladium(II) precursor to a catalytically active palladium(0) species. This species then facilitates the reductive cyclization of the nitro compound. For instance, the cyclization of o-nitrostyrenes or β-nitrostyrenes can be catalyzed by a palladium complex, often in the presence of a ligand such as 1,10-phenanthroline, to produce the indole ring. This method is appealing due to its atom efficiency and the formation of CO₂ as the primary stoichiometric byproduct.
Table 2: Palladium Catalysts in Reductive Cyclization for Indole Synthesis
| Starting Material | Catalyst System | CO Source | Key Outcome |
|---|---|---|---|
| o-Nitrostyrenes | Palladium/1,10-phenanthroline complex | Phenyl Formate | Formation of the indole core under mild conditions. |
| β-Nitrostyrenes | PdCl₂(CH₃CN)₂ + phenanthroline | Phenyl Formate | Synthesis of indoles, particularly effective with α-aryl substituents. |
Palladium-catalyzed carbonylation reactions are highly effective for introducing a carbonyl group onto the indole scaffold or for constructing the indole ring with an incorporated carbonyl moiety. A direct approach for synthesizing indol-3-yl aryl ketones involves the palladium-catalyzed carbonylation of indoles with carbon monoxide and aromatic boronic acids. This method allows for the direct installation of the 4-bromobenzoyl group at the C3 position of indole using 4-bromophenylboronic acid.
Alternatively, carbonylative cyclization of precursors like 2-alkynylanilines provides another route. In these processes, a palladium catalyst facilitates the reaction of the alkyne and amine functionalities with a carbon monoxide source, leading to the formation of a carbonyl-containing indole derivative in a single step. Various CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆) or benzene-1,3,5-triyl triformate (TFBen), can be employed, avoiding the need for handling gaseous carbon monoxide.
Table 3: Examples of Palladium-Catalyzed Carbonylative Synthesis of Indole Derivatives
| Substrate(s) | Catalyst / Ligand | CO Source | Product Type |
|---|---|---|---|
| Indole, Aromatic Boronic Acid | Palladium Catalyst | Carbon Monoxide (gas) | Indol-3-yl Aryl Ketones |
| 2-Ethynylanilines, Nitroarenes | Palladium Catalyst | Mo(CO)₆ | Indole-3-carboxamides |
| 2-Alkynylanilines, Benzyl (B1604629) Chlorides | Pd(OAc)₂ / DPEPhos | TFBen | 1-(1H-indol-1-yl)-2-arylethan-1-ones |
of this compound
The chemical compound this compound serves as a versatile precursor and reactant in a variety of advanced synthetic methodologies. Its unique structural features, combining an indole nucleus with a bromobenzoyl group, allow for its participation in a range of catalytic cyclization and dearomatization reactions. This article explores several key synthetic strategies involving this compound and its derivatives, focusing on domino Heck/cross-coupling cyclizations, dearomatization strategies, copper-catalyzed methodologies, and visible-light photoredox catalysis.
1 Palladium-Catalyzed Reactions
Palladium catalysis has been instrumental in developing novel synthetic routes starting from N-acylindoles, including derivatives of this compound. These methods often involve domino reactions that allow for the rapid construction of complex heterocyclic scaffolds.
3 Domino Heck/Cross-Coupling Cyclization Reactions and Diastereoselective Synthesis of Furan-Containing Indolines.nih.gov
A notable application of palladium catalysis is the diastereoselective synthesis of furan-containing indolines through a domino Heck/cross-coupling cyclization reaction. nih.gov This process involves the reaction of N-arylacyl indoles with (E)-β-chlorovinyl ketones. nih.gov This cascade reaction leads to the formation of a series of furan-containing indolines in high yields, reaching up to 95%. nih.gov The reaction is characterized by the use of readily available starting materials and proceeds through a cyclization/cycloisomerization cascade. nih.gov A key feature of this methodology is the sequential formation of three new chemical bonds and two heterocyclic rings in a single operation, with excellent diastereoselectivity. nih.gov Mechanistic studies have indicated that the carbene-secondary benzyl migratory insertion is a critical step in these sequential cyclizations. nih.gov
4 Application in Dearomatization Strategies of N-Acylindoles.nih.govacs.org
The dearomatization of indoles is a powerful strategy for the synthesis of three-dimensional indoline (B122111) scaffolds from flat aromatic precursors. N-acylindoles, such as those derived from this compound, are excellent substrates for these transformations. Palladium-catalyzed photoredox reactions have been successfully employed for the construction of isoindoloindoline scaffolds from functionalized N-(2-bromobenzoyl)indoles and styrenes. nih.govacs.org This approach demonstrates good functional group tolerance, with substrates bearing fluoro, chloro, bromo, methyl, methoxy, and nitro groups on the phenyl ring affording the desired products in moderate yields and with high diastereoselectivity (up to 20:1 dr). nih.govacs.org
2 Copper-Catalyzed Methodologies
Copper catalysis, particularly utilizing excited-state reactivity, has emerged as a powerful tool for the synthesis of a wide array of heterocyclic compounds under mild conditions.
1 Excited-State Copper Catalysis for Late-Stage Heterocycle Syntheses.nih.govresearchgate.netresearchgate.net
Visible-light-induced, synergistic excited-state copper catalysis has been developed for the carbo-aroylation of unactivated alkenes using readily available aroyl chlorides. nih.gov This methodology allows for the synthesis of more than ten distinct classes of heterocycles. nih.govresearchgate.net The reaction is characterized by its broad functional group tolerance and wide substrate scope, making it suitable for the late-stage diversification of complex molecules, including derivatives of peptides, natural products, and marketed drugs. nih.govresearchgate.net Preliminary mechanistic investigations suggest the in-situ generation of [Cu(BINAP)2]+ and [Cu(IPr)2]+ catalysts that work in a cooperative manner under visible light irradiation to facilitate the catalytic carbo-aroylation. researchgate.net
3 Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild reaction conditions. This approach has been particularly successful in the dearomatization of indoles to construct complex indoline scaffolds.
1 Dearomative Annulation Processes for Indoline Scaffold Construction.nih.govacs.org
Visible-light-driven dearomative annulation of indoles has become a prominent strategy for the stereoselective formation of fused and spiro indolines. nih.govacs.org In one such application, a palladium-catalyzed photoredox reaction enables the construction of isoindoloindoline scaffolds from functionalized N-(2-bromobenzoyl)indoles and styrenes. nih.govacs.org This reaction proceeds with good diastereoselectivity and accommodates a variety of functional groups on the indole's phenyl ring. nih.govacs.org
Below is a table summarizing the results for the synthesis of isoindoloindoline scaffolds from various substituted N-(2-bromobenzoyl)indoles.
| Substituent on Phenyl Ring | Yield (%) | Diastereomeric Ratio (dr) |
| Fluoro | Moderate | up to 20:1 |
| Chloro | Moderate | up to 20:1 |
| Bromo | Moderate | up to 20:1 |
| Methyl | Moderate | up to 20:1 |
| Methoxy | Moderate | up to 20:1 |
| Nitro | Moderate | up to 20:1 |
This data is generalized from the source material which states moderate yields and high diastereoselectivity for a range of substituents. nih.govacs.org
2 Successive Single Electron Transfer (SSET) Mechanistic Investigations.nih.gov
The mechanistic pathways of these photoredox-catalyzed dearomatization reactions often involve single electron transfer (SET) processes. For instance, in the palladium-catalyzed photoredox reaction for the synthesis of isoindoloindoline scaffolds, it is proposed that the reaction is initiated by the transfer of a single electron from the photoexcited state of the catalyst. nih.gov While the specific term "Successive Single Electron Transfer (SSET)" is not explicitly detailed for this exact reaction in the provided context, the underlying principle of sequential single electron transfers is a common feature in many photoredox catalytic cycles. These processes typically involve the generation of radical intermediates that then engage in the bond-forming steps of the reaction cascade.
Mechanistic Elucidation of Synthetic Transformations Involving this compound and its Derivatives
The synthetic versatility of the indole scaffold, particularly when functionalized with an aroyl group at the C3 position as seen in this compound, allows for a variety of subsequent chemical transformations. Understanding the mechanistic underpinnings of these reactions is crucial for the rational design of novel synthetic routes and the construction of complex molecular architectures. This section delves into the mechanistic details of several key transformations involving this compound and its derivatives, focusing on radical reactions, single electron transfer pathways, palladium-catalyzed processes, and electrophilic dearomatization.
Radical Reaction Mechanisms in Indole Derivatization
Radical-mediated reactions offer a powerful tool for the functionalization of indole derivatives. The C2 position of 3-acylindoles, such as this compound, is a common site for radical attack due to the electronic nature of the indole ring.
One proposed mechanism for radical functionalization involves the generation of a radical species that subsequently adds to the C2 position of the indole. For instance, in the context of hydroxyl radical scavenging by indole-3-carbinol, a related 3-substituted indole, the radical adduct formation is a predominant pathway. nih.govsemanticscholar.org This suggests that a similar mechanism could be operative for other radical additions to this compound. The reaction would proceed via the formation of a stabilized radical intermediate at the C3 position, with the unpaired electron delocalized over the indole ring and the benzoyl group. Subsequent steps, such as oxidation and deprotonation, would lead to the final product.
| Reaction Parameter | Aqueous Environment | Lipid-Mimetic Environment |
| Overall Rate Constant (M⁻¹ s⁻¹) | 2.30 × 10¹⁰ | 7.74 × 10⁹ |
| Dominant Mechanism | Radical Adduct Formation (~60%) | Radical Adduct Formation (>94%) |
This table summarizes the kinetic and mechanistic data for the hydroxyl radical scavenging of indole-3-carbinol, providing a model for potential radical reactions involving this compound.
Single Electron Transfer (SET) Pathways and Photoredox Catalysis
Single electron transfer (SET) processes, often facilitated by photoredox catalysis, have emerged as a mild and efficient method for the synthesis and functionalization of indoles. researchgate.net In the context of this compound, SET pathways can be envisioned for various transformations, including C-H functionalization and the formation of C-C bonds.
A general mechanism for the photoredox-catalyzed acylation of indoles involves the generation of an acyl radical from an α-oxo acid precursor upon visible light irradiation in the presence of a photocatalyst. rsc.orgresearchgate.net This acyl radical then adds to the electron-rich C3 position of the indole ring. However, for a pre-functionalized molecule like this compound, photoredox catalysis can be employed for further derivatization at other positions, such as C2.
The mechanism typically begins with the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst can then engage in an SET event with a suitable substrate. For instance, in the functionalization of an indole derivative, the excited photocatalyst could oxidize the indole to a radical cation. Alternatively, the photocatalyst could reduce a reaction partner to generate a radical anion, which then fragments to produce a reactive radical. acs.org This radical can then add to the indole ring.
The feasibility of SET pathways is often evaluated based on the redox potentials of the involved species. The formation of electron donor-acceptor (EDA) complexes can also play a crucial role in facilitating SET. nih.gov For example, the interaction between tris(pentafluorophenyl)borane (B72294) and N,N-dialkylanilines can lead to an SET event, generating an α-aminoalkyl radical. nih.gov A similar EDA complex formation could be envisioned between this compound and a suitable reaction partner under photoredox conditions.
Intramolecular Carbopalladation and Migratory Insertion Mechanisms
Palladium-catalyzed reactions are instrumental in the synthesis of complex indole-containing molecules. For derivatives of this compound that possess a suitably positioned reactive group, intramolecular carbopalladation followed by migratory insertion represents a powerful strategy for constructing fused ring systems.
The catalytic cycle typically initiates with the oxidative addition of a palladium(0) species to an aryl or vinyl halide (or triflate). In the case of a derivative of this compound bearing such a group, this would generate an organopalladium(II) intermediate. This intermediate can then undergo intramolecular carbopalladation, where the organopalladium moiety adds across a nearby alkene or alkyne. This step forms a new C-C bond and generates a new alkyl- or vinylpalladium(II) species. nih.gov
Following carbopalladation, a migratory insertion event can occur. wikipedia.org In this step, another ligand on the palladium center, such as carbon monoxide or an isocyanide, inserts into the palladium-carbon bond. This forms a new acyl- or imidoylpalladium(II) intermediate, respectively. pku.edu.cnresearchgate.net The final step of the catalytic cycle is typically a reductive elimination or another terminating event that regenerates the palladium(0) catalyst and releases the final product.
The regioselectivity of the migratory insertion is a key aspect of these mechanisms. For instance, in the dearomative diarylation of indoles, a chiral ligand can control the stereoselective migratory insertion of an aryl-palladium intermediate into the C2-C3 double bond of the indole. nih.gov
| Catalytic Step | Description |
| Oxidative Addition | Pd(0) inserts into a C-X bond (X = halide, OTf) to form an organo-Pd(II) species. |
| Carbopalladation | The organo-Pd(II) moiety adds across an intramolecular π-system (alkene or alkyne). |
| Migratory Insertion | A neutral ligand (e.g., CO, isocyanide) inserts into the Pd-C bond. wikipedia.org |
| Reductive Elimination | The final product is released, and the Pd(0) catalyst is regenerated. |
This table outlines the key steps in a generic palladium-catalyzed cascade reaction involving carbopalladation and migratory insertion, which is applicable to appropriately substituted derivatives of this compound.
Electrophilic Dearomatization Mechanism Studies
Electrophilic dearomatization of indoles is a powerful strategy for the synthesis of three-dimensional indolines, which are prevalent in many natural products and pharmaceuticals. nih.gov For this compound, dearomatization reactions would involve the disruption of the aromaticity of the indole core to form sp³-hybridized centers at the C2 and C3 positions.
The mechanism of electrophilic dearomatization typically begins with the attack of an electrophile at the nucleophilic C3 position of the indole ring. This generates an indoleninium ion intermediate. In the case of 3-substituted indoles, the initial electrophilic attack can still occur at C3, leading to a dearomatized intermediate. acs.org
Computational studies, such as density functional theory (DFT) calculations, have been employed to elucidate the stepwise pathways of these reactions. For the (3+2) dearomative annulation of 3-substituted indoles with azaoxyallyl cations, DFT calculations support a stepwise mechanism involving initial C-C bond formation at the C3 position of the indole, followed by ring closure. acs.org These studies also highlight the role of the solvent in stabilizing the transition states through hydrogen bonding. acs.org
The nature of the substituent at the C3 position can significantly influence the course of the dearomatization reaction. The electron-withdrawing benzoyl group in this compound would decrease the nucleophilicity of the indole ring, potentially requiring more reactive electrophiles or catalytic activation for dearomatization to occur.
Structural Modification and Derivatization Strategies
Strategies for Functionalization of the Indole (B1671886) Moiety
The dearomatization of indoles represents a powerful strategy to access three-dimensional indoline (B122111) scaffolds, which are prevalent in many natural products and pharmaceutically important molecules. rsc.org The presence of an electron-withdrawing group at the C-3 position, such as the 4-bromobenzoyl group, facilitates this transformation. nih.gov
One notable approach involves the oxidative dearomatization of 3-substituted indoles to yield 3-hydroxy-2-oxindole derivatives. This can be achieved using a metal-free process with sulfonium (B1226848) intermediates generated in situ. This method allows for the dual functionalization of the indole ring, introducing a hydroxyl group at the C-3 position and an oxo group at the C-2 position, with water acting as the oxygen source. rsc.org Such transformations are significant as they provide direct access to complex oxindole (B195798) cores. rsc.org
The catalytic asymmetric dearomatization of indoles is another key strategy. While much of the research has focused on 3-nitroindoles, the principles are applicable to 3-aroylindoles. nih.gov These reactions enable the construction of chiral spiroindolines and spiroindoles, which are important classes of spirocyclic compounds. rsc.org The synthesis of these spiro-compounds can be challenging due to the tendency for rapid 1,2-migration to restore aromaticity. rsc.org
The systematic introduction of various substituents onto the 3-(4-bromobenzoyl)-1H-indole framework is crucial for structure-activity relationship (SAR) studies. These studies help in understanding the molecular interactions with biological targets and in optimizing the pharmacological properties of lead compounds.
The benzoylation of indoles with substituted benzoyl chlorides is a common method to synthesize a library of derivatives for SAR studies. researchgate.net For instance, the synthesis of a series of 3-(2'-substituted)-benzoyl-2-methylindoles has been reported to investigate their physicochemical properties. researchgate.net The position of substituents on the benzoyl ring can significantly influence the conformation and, consequently, the biological activity of the molecule. researchgate.net
Furthermore, the indole nitrogen can be a site for derivatization. While N-alkylation of indoles can be challenging due to competing C-3 alkylation, specific strategies have been developed to achieve this transformation. organic-chemistry.org The N-benzoyl group can also act as a directing group for regioselective functionalization at the C-2 position of the indole ring. acs.org
The following table summarizes examples of substituents introduced for SAR studies:
| Position of Substitution | Substituent | Purpose of Modification |
| Benzoyl Ring | Halogens (e.g., Iodo) | Investigating the effect of halogen position on conformation and activity. researchgate.net |
| Indole C-2 | Methyl | Studying the impact of substitution adjacent to the aroyl group. researchgate.net |
| Indole N-1 | Alkyl, Benzyl (B1604629) | Exploring the role of the indole nitrogen in biological interactions. organic-chemistry.orgacs.org |
Integration into Complex Molecular Architectures
The this compound scaffold is a valuable building block for the synthesis of more intricate molecular structures, including spirocyclic and fused heterocyclic systems.
Spiroindolines and spiroindoles are an important class of compounds found in numerous natural alkaloids and pharmaceuticals. rsc.org The 3-aroylindole moiety can participate in cycloaddition reactions to form these complex spirocyclic systems.
A significant route to spiropyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides with the activated double bond of a chalcone (B49325) derived from an indole precursor. For example, novel ferrocenated spiropyrrolidine hybrids have been synthesized through a one-pot, three-component reaction of a ferrocene-containing chalcone, isatin (B1672199), and an amino acid. mdpi.com This approach allows for the creation of spiropyrrolidines with multiple stereocenters. rsc.org The synthesis of novel spiropyrrolidine oxindole derivatives has been achieved via a silver-catalyzed [3+2] cycloaddition of azomethine ylides with chalcones, yielding products with four consecutive stereocenters. rsc.orgresearchgate.net
Solvent-free mechanochemical methods, such as grinding reactants together, have also been successfully employed for the multicomponent synthesis of spiro indole derivatives from isatin, malononitrile, and rhodanine. medcraveonline.com
A notable example is the synthesis of 3′-(4-bromobenzoyl)-5′-(4-hydroxybenzyl)-4′-ferrocenylspiro[indoline-3,2′-pyrrolidin]-2-one and 3′-(4-bromobenzoyl)-4′-ferrocenylspiro[indoline-3,2′-pyrrolidin]-2-one. mdpi.com These compounds were synthesized in good yield using a chitosan-bounded copper catalyst in a green synthetic approach. mdpi.com
The this compound can be a precursor for the synthesis of various fused heterocyclic systems. These systems often exhibit unique biological activities.
Indolizines: The indolizine (B1195054) framework, an isomer of indole, is present in various natural products and bioactive compounds. nih.govijettjournal.org Synthetic routes to indolizines often involve cycloaddition reactions. nih.govijettjournal.org For instance, the reaction of pyridinium (B92312) ylides with electron-deficient alkynes is a common method. ijettjournal.org While direct synthesis from this compound is less common, derivatives of this compound can be envisioned to participate in cyclization reactions to form indolizine-like structures.
Oxadiazoles (B1248032): 1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities. mdpi.comutar.edu.my Indole-containing oxadiazoles can be synthesized through multistep reactions. A common route involves the conversion of an indole carboxylic acid derivative to a hydrazide, which is then cyclized with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole (B1194373) ring. mdpi.comutar.edu.my Another approach involves reacting an indole-bearing ester with semicarbazide, followed by further reactions to build the oxadiazole and other linked moieties. mdpi.com
The following table provides examples of synthesized fused heterocyclic systems:
| Fused Heterocycle | Synthetic Precursor/Method |
| Indolizine | Cycloaddition reactions of pyridine (B92270) derivatives. nih.govijettjournal.org |
| 1,3,4-Oxadiazole | Cyclization of indole carboxylic acid hydrazide with carboxylic acids. mdpi.comutar.edu.my |
| Indole-Oxadiazole-Thiazolidinone Hybrids | Multistep synthesis starting from an indole derivative and semicarbazide. mdpi.com |
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The derivatization of nucleosides with various acyl moieties, including the 4-bromobenzoyl group, is a strategy to enhance their biological activity and explore their structure-activity relationships. pensoft.netpensoft.net
A common strategy involves the direct acylation of a protected nucleoside. For example, uridine (B1682114) can be first protected at the 5'-position with a triphenylmethyl group. The remaining hydroxyl groups at the 2' and 3' positions can then be acylated with 4-bromobenzoyl chloride in the presence of a base like pyridine. pensoft.netpensoft.net This approach allows for the synthesis of a series of 2',3'-di-O-acyl analogs with various functionalities. pensoft.netpensoft.net The introduction of such acyl groups has been shown to significantly influence the antimicrobial activity of the resulting nucleoside derivatives. pensoft.net
Methodologies for Late-Stage Diversification of Complex Molecules
Late-stage diversification is a powerful strategy in medicinal chemistry and materials science for the rapid generation of analogues from a common, complex molecular scaffold. This approach allows for the exploration of structure-activity relationships (SAR) and the optimization of molecular properties without the need for de novo synthesis of each derivative. scispace.com For intricate molecules like this compound, late-stage functionalization provides an efficient means to introduce a wide array of chemical diversity, leveraging the existing framework to build new molecular architectures. mdpi.com
Post-Synthetic Modifications and Functional Group Transformations (e.g., Suzuki Cross-Coupling on Brominated Indoles)
Post-synthetic modification refers to the chemical transformation of a functional group on a pre-formed molecule. In the context of this compound, the bromine atom on the benzoyl moiety serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling has emerged as a particularly robust and widely used method for the formation of carbon-carbon bonds. researchgate.netbeilstein-journals.org
The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netbeilstein-journals.org The bromo-substituted benzoyl group of this compound makes it an ideal substrate for such transformations, enabling the synthesis of a diverse library of biaryl derivatives. This is of significant interest as the biaryl motif is a common feature in many biologically active compounds. nih.gov
The general catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (in this case, the this compound) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and can significantly influence the reaction yield and purity of the product. mdpi.comresearchgate.net For substrates containing N-H bonds, such as the indole ring in this compound, specific conditions are often required to prevent side reactions or catalyst inhibition. nih.gov However, protocols have been developed that are tolerant of a wide range of functional groups, making the Suzuki-Miyaura reaction highly suitable for the late-stage diversification of complex molecules. mdpi.comnih.gov
The utility of this approach is demonstrated by the successful coupling of various arylboronic acids with brominated aromatic substrates, including those structurally similar to the 4-bromobenzoyl moiety. These reactions typically proceed in good to excellent yields, highlighting the efficiency and reliability of this method for generating molecular diversity. mdpi.comresearchgate.net
Below is a representative data table illustrating the conditions and outcomes of Suzuki-Miyaura cross-coupling reactions on aryl bromides with various arylboronic acids, which are analogous to the diversification of this compound.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Aryl Bromides with Arylboronic Acids
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 60 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 75 | mdpi.com |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 58 | researchgate.net |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | researchgate.net |
| 5-Bromo-1-indanone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | N/A | 95 | researchgate.net |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) / SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 | nih.gov |
The data demonstrates that a variety of arylboronic acids can be successfully coupled with brominated aromatic compounds under palladium catalysis. The yields are generally good, and the reaction conditions are tolerant of different functional groups present on both coupling partners. This highlights the potential for creating a large and diverse library of 3-(biaryl-4-carbonyl)-1H-indoles from the parent compound, this compound.
Computational and Theoretical Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Investigations
QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov This allows for the prediction of activity for novel compounds and provides insights into the structural features that govern their potency.
Methodologies of QSAR Model Development and Validation
The development of robust QSAR models for indole (B1671886) derivatives, including those structurally related to 3-(4-bromobenzoyl)-1H-indole, involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. nih.govarchivepp.comtandfonline.com Molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These can range from simple 2D properties to more complex 3D fields. nih.govarchivepp.comtandfonline.com
Several statistical methods are employed to build the QSAR models. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the biological activity. archivepp.comtandfonline.com More advanced methods like Support Vector Machines (SVM) and Partial Least Squares (PLS) are also utilized to handle complex and non-linear relationships. nih.govarchivepp.compharmacophorejournal.com For instance, in a study of indole derivatives for hepatitis treatment, an SVM model demonstrated superior predictive performance compared to an MLR model. archivepp.com
Validation is a critical step to ensure the reliability and predictive power of the developed QSAR models. nih.govarchivepp.comtandfonline.com Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set are standard practices. nih.govarchivepp.compharmacophorejournal.com A high q² and external r² value indicate a robust and predictive model. researchgate.net For example, a 3D-QSAR study on indole derivatives as D2 antagonists reported a model with a high correlation coefficient (r² = 0.9670), indicating excellent predictive ability. pharmacophorejournal.com
The table below summarizes common statistical parameters used in QSAR model validation. nih.gov
| Parameter | Description |
| R² | Coefficient of determination, indicates the goodness of fit. |
| Q² | Cross-validated correlation coefficient, assesses the predictive ability of the model. |
| RMSE | Root Mean Square Error, measures the average error between predicted and experimental values. |
| MAE | Mean Absolute Error, another measure of prediction error. |
Application of Fragment-Dependent G-QSAR Methodologies
Group-Based QSAR (G-QSAR) is an extension of the traditional fragment-based QSAR approach. researchgate.netbasicmedicalkey.com It involves fragmenting molecules based on predefined rules and then calculating descriptors for these specific fragments. basicmedicalkey.com This method provides a more detailed understanding of how different substituents at various positions on the core scaffold influence the biological activity. researchgate.net
In the context of arylthioindole derivatives, a G-QSAR model was successfully developed to study their interaction with human tubulin. researchgate.net The model, which was statistically significant with a high r² value of 0.85 and a cross-validated q² of 0.71, helped in identifying the structural requirements for enhanced activity. researchgate.net This fragment-based approach allows for a site-specific analysis, providing valuable clues for optimizing the lead compound by suggesting which substitution sites should be modified to improve potency. researchgate.net
In Silico Approaches for Rapid SAR Characterization and Data Integration
In silico methods offer a rapid and cost-effective way to characterize the Structure-Activity Relationship (SAR) of large compound libraries. ljmu.ac.uk These computational tools are crucial for integrating diverse datasets and prioritizing compounds for synthesis and biological testing. benthamopenarchives.com Techniques like Hologram QSAR (HQSAR), which uses 2D molecular fragments, can automate the analysis of large datasets without the need for manual alignment. nih.govnih.gov
For 3-aroylindoles, which share a structural resemblance to this compound, in silico studies have been instrumental in understanding their anticancer properties. researchgate.net By integrating experimental data with computational models, researchers can quickly identify key structural features responsible for the observed activity. benthamopenarchives.com This integrated approach accelerates the drug discovery process by focusing resources on the most promising candidates. ljmu.ac.uk
Molecular Docking and Ligand-Receptor Interaction Modeling Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govuns.ac.id This method is widely used to elucidate the binding mode of small molecules like this compound and to understand the molecular forces driving the interaction.
Computational Protocols for Binding Mode Prediction
The process of molecular docking involves several key steps. First, the 3D structures of both the ligand and the receptor are prepared. uns.ac.id This may involve energy minimization of the ligand to obtain its most stable conformation. uns.ac.id The receptor's binding site is then defined, often based on the location of a co-crystallized ligand. uns.ac.id
Docking algorithms then search for the optimal binding pose of the ligand within the receptor's active site. schrodinger.com These algorithms generate multiple conformations and orientations of the ligand and score them based on a scoring function that estimates the binding affinity. schrodinger.com The pose with the most favorable score is considered the most likely binding mode. uns.ac.id For instance, in a study of indole derivatives as antimicrobial agents, docking was used to predict the binding of the compounds to the active site of the target enzymes. nih.gov
The table below outlines a typical molecular docking workflow.
| Step | Description |
| 1. Preparation | Obtain and prepare the 3D structures of the ligand and receptor. |
| 2. Binding Site Definition | Identify and define the active site of the receptor. |
| 3. Docking | Run the docking algorithm to generate and score different ligand poses. |
| 4. Analysis | Analyze the top-ranked poses to understand the binding interactions. |
Analysis of Predicted Interaction Forces and Geometries at the Molecular Level
Once the binding mode is predicted, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. iosrjournals.org These interactions are crucial for the stability of the ligand-receptor complex and for the biological activity of the compound. cambridgemedchemconsulting.com
Common types of interactions observed in ligand-receptor complexes include:
Hydrogen bonds: These are strong, directional interactions between a hydrogen bond donor and an acceptor. iosrjournals.orgcambridgemedchemconsulting.com
Hydrophobic interactions: These occur between nonpolar regions of the ligand and the receptor. cambridgemedchemconsulting.com
Van der Waals forces: These are weak, short-range attractive forces. uns.ac.id
π-π stacking: This interaction occurs between aromatic rings. mdpi.com
Salt bridges: These are electrostatic interactions between charged groups. cambridgemedchemconsulting.com
Quantum Chemical Calculations
Quantum chemical calculations have emerged as a powerful tool for investigating the intricacies of molecular systems. For this compound, these calculations offer a detailed understanding of its electronic structure and potential reactivity.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a widely utilized computational method that offers a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations have been instrumental in characterizing the geometric and electronic properties of various organic molecules, including indole derivatives. researchgate.netemanresearch.orgresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For this compound, DFT calculations, often using the B3LYP hybrid functional with a suitable basis set like 6-311G(d,p), are employed to find the minimum energy structure. emanresearch.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric interactions. The optimized geometry reveals the spatial relationship between the indole ring and the 4-bromobenzoyl group.
Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Br | (Predicted) |
| C=O | (Predicted) | |
| C-N (indole) | (Predicted) | |
| Bond Angle | C-C-C (benzoyl) | (Predicted) |
| C-C=O | (Predicted) | |
| Dihedral Angle | Indole-Benzoyl | (Predicted) |
Note: Specific values are dependent on the level of theory and basis set used in the calculation and would require a dedicated computational study to be reported.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. wuxibiology.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is typically localized on the electron-rich indole nucleus, while the LUMO is often centered on the electron-withdrawing benzoyl moiety. wuxibiology.combhu.ac.in This distribution indicates that the indole ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | (Predicted) |
| LUMO | (Predicted) |
| HOMO-LUMO Gap (ΔE) | (Predicted) |
Note: Specific energy values are dependent on the computational method and would require a specific calculation to be reported.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.orgmdpi.com For this compound, the MEP surface would typically show negative potential (often colored red or yellow) around the carbonyl oxygen and the bromine atom, indicating these as sites prone to electrophilic attack. rsc.org Conversely, positive potential (blue) is expected around the indole N-H proton, signifying a region susceptible to nucleophilic interaction. rsc.org This analysis is valuable for predicting intermolecular interactions and the molecule's binding behavior. researchgate.net
From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.net These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netmdpi.com Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, with a larger HOMO-LUMO gap correlating to greater hardness. mdpi.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. These parameters offer a quantitative basis for comparing the reactivity of different molecules.
Table 3: Predicted Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | (Predicted) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | (Predicted) |
| Electrophilicity Index (ω) | μ2 / 2η | (Predicted) |
Note: The values are derived from HOMO and LUMO energies and are dependent on the computational methodology.
Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular electronic interactions. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. uni-muenchen.dejoaquinbarroso.com For this compound, NBO analysis can quantify the delocalization of electron density from the indole ring to the benzoyl group. This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The stabilization energies associated with these interactions provide a measure of the extent of electronic delocalization, which is crucial for understanding the molecule's electronic structure and resonance effects. uni-muenchen.de
Simulation Methodologies in Computational Biochemistry and Chemical Biology
Research into the computational biochemistry of indole derivatives often employs a variety of simulation methodologies. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations are standard tools used to explore the behavior of these molecules. nih.govrsc.org For instance, studies on other brominated indoles, such as those derived from the marine mollusk Dicathais orbita, have utilized molecular docking and MD simulations to investigate their binding mechanisms with inflammatory targets like cyclooxygenases (COX-1/2). nih.govresearchgate.net These simulations help in understanding the stability of ligand-protein complexes and identifying key amino acid interactions. nih.gov
Application of Advanced Computational Tools to Study Complex Molecular Interactions
Advanced computational tools are crucial for elucidating the complex interactions between small molecules and biological targets. DFT calculations, for example, are used to determine electronic properties and regioselectivity in reactions involving indole scaffolds. rsc.org For other classes of indole derivatives, computational modeling and high-throughput screening are employed to discover novel compounds with improved potency and pharmacokinetic profiles. nih.gov
However, specific applications of these advanced computational tools to This compound are not documented in the reviewed literature. While general synthetic routes for 3-aroyl-1H-indoles have been described, these reports typically focus on chemical synthesis and preliminary biological activity rather than in-depth computational analysis. nih.govmdpi.com Studies on different brominated indoles have shown that molecular modeling can predict a lack of certain biological activities, such as kinase receptor binding, while suggesting other mechanisms like the inhibition of tubulin polymerization. mdpi.com
Analytical Method Development and Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of 3-(4-bromobenzoyl)-1H-indole. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum, typically recorded in a solvent like DMSO-d6, shows distinct signals for the indole (B1671886) ring protons and the 4-bromobenzoyl group protons. The indole N-H proton appears as a broad singlet at a very downfield chemical shift, often above 12 ppm. rsc.org The protons on the indole and benzoyl rings appear in the aromatic region (approximately 7.0-8.3 ppm), with their specific chemical shifts and coupling patterns allowing for unambiguous assignment. rsc.org For instance, the protons on the para-substituted bromophenyl ring typically exhibit a characteristic AA'BB' system of two doublets. rsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound shows a characteristic signal for the carbonyl carbon (C=O) in the downfield region, typically around 190 ppm. rsc.org Other signals correspond to the various sp²-hybridized carbons of the indole and bromophenyl rings. rsc.org The carbon atom attached to the bromine (C-Br) also has a distinct chemical shift.
The combined data from ¹H and ¹³C NMR provides a complete picture of the molecular skeleton, confirming the successful synthesis and structural integrity of the compound.
| Spectrum | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H NMR (500 MHz) | Indole N-H | 12.11 | s (singlet) |
| Indole H-2 | 8.24 | d (doublet), J = 3.0 | |
| Indole H-4/H-7 | 8.16 | d (doublet), J = 7.0 | |
| Benzoyl H-2'/H-6' | 7.74 | d (doublet), J = 8.5 | |
| Benzoyl H-3'/H-5' | 7.69 | d (doublet), J = 8.5 | |
| Indole H-4/H-7 | 7.49 | d (doublet), J = 8.0 | |
| Indole H-5/H-6 | 7.21 | dt (doublet of triplets) | |
| ¹³C NMR (126 MHz) | C=O | 189.9 | - |
| Aromatic C-Br | 125.9 | - | |
| Aromatic C=C | 112.4 - 138.1 | - | |
| Indole C-3 | 115.1 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum displays characteristic absorption bands that confirm the presence of the indole N-H bond and the ketone C=O bond.
The N-H stretching vibration of the indole ring is typically observed as a sharp to medium band in the region of 3300-3400 cm⁻¹. The most prominent feature for this molecule is the strong absorption band corresponding to the C=O stretching vibration of the benzoyl ketone, which is expected in the range of 1630-1680 cm⁻¹. Additional bands in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ correspond to the C=C and C-H stretching vibrations of the aromatic rings, respectively.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Ketone C=O | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium |
| Aryl C-Br | Stretch | 1000 - 1100 | Medium |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₁₅H₁₀BrNO, corresponding to a monoisotopic mass of approximately 298.99 Da.
In high-resolution mass spectrometry (HRMS), the compound is often observed as the protonated molecular ion [M+H]⁺. The measured exact mass for this ion is 300.0070, which is consistent with the calculated value of 300.0075 for the formula C₁₅H₁₁⁷⁹BrNO. rsc.org
A key feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a pair of peaks (a doublet) at m/z 299 and 301 with an intensity ratio of approximately 1:1.
The fragmentation pattern provides further structural confirmation. The most likely fragmentation pathway involves the cleavage of the C-C bond between the indole ring and the carbonyl group. This results in two major fragment ions: the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) with its characteristic isotopic pattern at m/z 183/185, and a fragment corresponding to the 3-indolyl portion of the molecule.
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and separating it from starting materials, byproducts, or potential isomers.
High-Performance Liquid Chromatography (HPLC) for Impurity Detection and Separation
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of aromatic, moderately polar compound.
In a typical RP-HPLC setup, the stationary phase is a nonpolar C18 (octadecylsilyl) column, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of the main compound from any impurities. The inclusion of a small amount of an acid, like trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as 254 nm or 280 nm, owing to its extensive chromophoric system. The purity is then determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Role As a Synthetic Intermediate and Scaffold in Chemical Research
Precursor in the Synthesis of Complex Organic Molecules (e.g., Bromfenac and its impurities)
The (4-bromobenzoyl)indole core is a pivotal intermediate in the synthesis of several complex organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Bromfenac. While the direct precursor to Bromfenac is its structural isomer, 7-(4-bromobenzoyl)indole, the synthetic strategies employed are highly relevant to the broader class of (4-bromobenzoyl)indole compounds. volsenchem.com
Synthetic routes to Bromfenac often involve a Friedel-Crafts acylation reaction to attach the 4-bromobenzoyl group to the indole (B1671886) or indoline (B122111) skeleton. google.comresearchgate.net One documented pathway starts with indoline and p-bromobenzonitrile, which undergo acylation, followed by oxidation of the indoline to an indole ring. researchgate.net Subsequent steps involve halogenation and hydrolysis to yield the final Bromfenac structure. google.com
During these multi-step syntheses, the formation of impurities is a significant consideration. One such related substance is 3-Bromo-7-(4-bromobenzoyl)indole, identified as an impurity in Bromfenac synthesis. pharmaffiliates.comcymitquimica.com The presence of this compound underscores the complex reactivity of the indole ring during synthesis and the importance of controlling reaction conditions to achieve the desired isomer and purity.
The table below outlines a generalized synthetic pathway for Bromfenac, highlighting the role of key intermediates.
| Step | Reactants | Key Transformation | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | Indoline, p-Bromobenzonitrile, Lewis Acids (e.g., AlCl3) | Friedel-Crafts Acylation | 7-(4-bromobenzoyl)indoline |
| 2 | 7-(4-bromobenzoyl)indoline, Oxidizing Agent (e.g., MnO2) | Dehydrogenation/Oxidation | 7-(4-bromobenzoyl)indole |
| 3 | 7-(4-bromobenzoyl)indole, Halogenating Agent (e.g., NBS/NCS) | Halogenation at C3-position | 3-Halo-7-(4-bromobenzoyl)indole |
| 4 | 3-Halo-7-(4-bromobenzoyl)indole, Acid (e.g., Phosphoric Acid) | Hydrolysis | 7-(4-bromobenzoyl)-1,3-dihydro-2-indolone |
| 5 | 7-(4-bromobenzoyl)-1,3-dihydro-2-indolone, Base (e.g., NaOH) | Hydrolysis/Ring Opening | Bromfenac (as sodium salt) |
Building Block in the Construction of Diverse Heterocyclic Libraries
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. nih.gov The 3-(4-bromobenzoyl)-1H-indole structure is an excellent starting point for generating diverse heterocyclic libraries due to its multiple points of functionalization. Researchers can systematically modify different parts of the molecule to explore chemical space and identify compounds with desired biological activities. researchgate.netnih.gov
The primary sites for modification include:
The Indole Nitrogen (N1): The N-H group can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents.
The Carbonyl Group: The ketone can undergo condensation reactions with hydrazines, hydroxylamines, or other binucleophiles to form fused heterocyclic systems like pyrazoles or isoxazoles.
The Bromo-Phenyl Ring: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.
The Indole Ring: The electron-rich indole core, particularly the C2 position, can be susceptible to electrophilic substitution, allowing for further diversification. organic-chemistry.org
These modification strategies enable the synthesis of extensive libraries of novel compounds built upon the this compound scaffold for screening in drug discovery programs. ekb.egrsc.org
| Reactive Site | Type of Reaction | Potential Reagents | Resulting Structural Motif |
|---|---|---|---|
| Indole N-H | N-Alkylation / N-Arylation | Alkyl halides, Arylboronic acids | N-substituted indoles |
| Carbonyl Group (C=O) | Condensation | Hydrazine derivatives, Hydroxylamine | Fused pyrazoles, isoxazoles |
| Bromo-Phenyl Group (C-Br) | Suzuki Coupling | Arylboronic acids | Bi-aryl systems |
| Bromo-Phenyl Group (C-Br) | Buchwald-Hartwig Amination | Amines | N-aryl amine derivatives |
| Indole Ring (C2-H) | Electrophilic Substitution | Halogenating agents, Nitrating agents | 2-substituted indoles |
Strategies in Lead Compound Identification and Optimization for Research Purposes
Once an initial "hit" or "lead" compound is identified from a screening library, its structure must be refined to optimize its drug-like properties. This lead optimization process is a critical phase in drug discovery. patsnap.com Using the this compound scaffold as a starting point, medicinal chemists employ several strategies to enhance potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles. nih.govresearchgate.net
Key methodologies include:
Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying one part of the molecule at a time and assessing the impact on biological activity. For instance, the 4-bromo substituent on the phenyl ring could be moved to the 2- or 3-position, or replaced with other groups (e.g., chloro, fluoro, methyl, methoxy) to probe the electronic and steric requirements for activity.
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties. The bromine atom, for example, could be replaced with a trifluoromethyl (CF₃) or cyano (CN) group to modulate lipophilicity and metabolic stability. researchgate.net The carbonyl linker could be replaced with other groups like a sulfone or an ether to alter geometry and hydrogen bonding capacity.
Conformational Constraint: Introducing rings or bulky groups can lock the molecule into a specific conformation. This can increase binding affinity for the target protein by reducing the entropic penalty of binding and can also improve selectivity.
This iterative process of design, synthesis, and testing allows for the fine-tuning of the lead compound's structure to produce a viable drug candidate for further development. patsnap.com
Modern drug discovery heavily relies on the synergy between chemical synthesis and computational methods to accelerate the identification and optimization of lead compounds. nih.govnih.govtaylorandfrancis.com This integrated approach is particularly effective when applied to a versatile scaffold like this compound.
The process typically follows a cycle:
Virtual Library Design: Based on the this compound core, computational chemists generate a large virtual library of derivatives in silico by enumerating various substituents at the key modification sites. indexcopernicus.com
Computational Screening: This virtual library is screened using a variety of computational tools. Molecular docking can predict how well each compound might bind to a specific biological target. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, built from existing data, can predict the biological activity of the new virtual compounds. nih.gov ADME/T (toxicity) models can also be used to filter out compounds with predicted poor pharmacokinetic properties or potential toxicity at an early stage. taylorandfrancis.comindexcopernicus.com
Prioritization for Synthesis: The computational results are used to prioritize a smaller, more manageable set of the most promising compounds for actual chemical synthesis. nih.gov This avoids the costly and time-consuming synthesis of compounds that are unlikely to be active or have poor properties.
Synthesis and Biological Testing: The prioritized compounds are synthesized and then tested in biological assays.
Iterative Refinement: The experimental results from the biological tests are used to refine the computational models, leading to a new round of design, screening, and synthesis. This Design-Make-Test-Analyze (DMTA) cycle is repeated to progressively improve the properties of the lead compounds. chemrxiv.org
This combination of computational prediction and targeted synthesis streamlines the lead generation process, reducing costs and accelerating the timeline for discovering new therapeutic agents. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-bromobenzoyl)-1H-indole?
The compound is typically synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems (2:1 v/v) under reflux for 12 hours, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 EtOAc/hexane). Yields range from 25% to 50%, depending on substituents and reaction optimization .
Q. How is this compound characterized structurally?
Characterization involves:
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.23–7.14 ppm (CDCl₃), with benzoyl carbonyl carbons at ~190 ppm.
- HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) confirm molecular weight.
- TLC : Rf values (e.g., 0.30 in 70:30 EtOAc/hexane) monitor reaction progress .
Q. What safety precautions are essential when handling brominated indole derivatives?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Store in cool, dry conditions away from light.
- Follow first-aid protocols: flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention for ingestion .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Solvent selection : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates.
- Catalyst loading : Optimize CuI concentrations (e.g., 1.0 g per 700 mg substrate) to balance reactivity and byproduct formation.
- Temperature control : Maintain 90°C during solvent evaporation to prevent decomposition .
Q. What strategies resolve contradictory NMR data in structurally similar indole derivatives?
- High-field NMR : Use ≥400 MHz instruments to distinguish overlapping signals.
- 2D techniques : HSQC and HMBC correlate proton-carbon interactions, clarifying substituent positions.
- Deuterated solvents : Compare shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-induced discrepancies .
Q. How can researchers design assays to evaluate the bioactivity of this compound?
- Target selection : Prioritize receptors (e.g., serotonin 5-HT₁A) based on indole scaffolds' known affinity.
- Functional assays : Measure agonist/antagonist activity via cAMP inhibition or calcium flux.
- Structural analogs : Introduce substituents (e.g., 4-fluorophenyl) to probe SAR and enhance binding .
Q. What analytical methods validate the purity of this compound post-synthesis?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to detect impurities.
- Melting point analysis : Compare observed ranges (e.g., 122–126°C) with literature values.
- Elemental analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values .
Methodological Considerations
Q. How should researchers troubleshoot low yields in CuAAC reactions for indole derivatives?
- Azide purity : Ensure azide intermediates are free of moisture (e.g., store over molecular sieves).
- Oxygen exclusion : Degas solvents with N₂ to prevent Cu(I) oxidation to inactive Cu(II).
- Workup : Precipitate residual Cu salts with aqueous NH₄OH before chromatography .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?
- DFT calculations : Use Gaussian or ORCA to model transition states and charge distribution.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
- Hammett constants : Estimate substituent effects on reaction rates (σ⁺ for electron-withdrawing groups) .
Q. How are toxic byproducts managed during large-scale synthesis of brominated indoles?
- Waste treatment : Neutralize acidic/basic residues before disposal.
- Scavenging resins : Use polymer-bound reagents (e.g., QuadraSil™ AP) to absorb heavy metals.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
